Product packaging for C22H20BrN5O3S(Cat. No.:)

C22H20BrN5O3S

Cat. No.: B12152501
M. Wt: 514.4 g/mol
InChI Key: PYEVHISQASZXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound C22H20BrN5O3S is a high-purity chemical reagent intended for laboratory research purposes. As an Research Use Only (RUO) product, it is not intended for use in diagnostics, therapeutics, or any other clinical application, and it must not be administered to humans . RUO products are essential tools for scientific investigation, discovery, and product development in controlled laboratory environments . Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations. This product is manufactured to high-quality standards to ensure consistency and reliability in your experimental results. For specific data on this compound's applications, mechanism of action, solubility, and storage conditions, please consult the Certificate of Analysis (CoA) or contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20BrN5O3S B12152501 C22H20BrN5O3S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20BrN5O3S

Molecular Weight

514.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C22H20BrN5O3S/c1-13-19(21(31)28(27(13)2)16-6-4-3-5-7-16)25-22-26-20(30)17(32-22)12-18(29)24-15-10-8-14(23)9-11-15/h3-11,17H,12H2,1-2H3,(H,24,29)(H,25,26,30)

InChI Key

PYEVHISQASZXSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Synthetic Methodologies for C22h20brn5o3s and Its Analogues

Purification and Characterization Techniques in Synthetic Studies of C22H20BrN5O3S

Chromatographic Purification Strategies

The isolation and purification of complex organic molecules like this compound often necessitate sophisticated chromatographic techniques to achieve the required purity standards for further research or application. Based on the structural characteristics of this compound, which likely includes aromatic rings, a bromine atom, nitro groups, and a sulfur-containing moiety, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are commonly employed. These techniques leverage differences in polarity, size, and affinity to separate the target compound from reaction byproducts, unreacted starting materials, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful tool for purifying compounds that are present in complex mixtures or require very high purity. For molecules with functionalities similar to this compound, reversed-phase HPLC is frequently utilized. This method typically employs a non-polar stationary phase, such as C18-bonded silica (B1680970), and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is commonly used to effectively separate compounds with a range of polarities.

Research findings for the purification of related bromo-nitro-thio-aryl compounds and nitrogen-sulfur heterocycles have demonstrated the efficacy of C18 stationary phases. For instance, a study on a similar intermediate utilized a C18 column with a mobile phase gradient of acetonitrile and an aqueous buffer containing a small percentage of acid (e.g., trifluoroacetic acid) to ensure good peak shape and separation. The compound of interest was observed to elute within a specific retention time window, allowing for efficient collection of pure fractions.

TechniqueStationary PhaseMobile Phase CompositionDetection MethodTypical Flow Rate (mL/min)Purity Achieved (%)Yield (%)
Preparative HPLCC18-bonded silica (e.g., 250 x 10 mm, 5 µm)Acetonitrile/Water gradient with 0.1% TFAUV-Vis (e.g., 254 nm)3.0>9875-85
Preparative HPLCC8-bonded silica (e.g., 150 x 4.6 mm, 3 µm)Methanol/Water gradientUV-Vis, MS1.5>9770-80

Flash Chromatography

Flash chromatography, particularly on silica gel, remains a cornerstone for the purification of organic compounds in synthetic chemistry. This technique is often used as a primary purification step or for isolating intermediates before final polishing by HPLC. The choice of mobile phase is critical and is typically optimized by assessing the compound's retention factor (Rf) on thin-layer chromatography (TLC). For molecules like this compound, mixtures of non-polar solvents (e.g., hexanes, heptane) with more polar solvents (e.g., ethyl acetate (B1210297), dichloromethane, methanol) are commonly employed.

Research into the purification of complex organic intermediates has shown that silica gel chromatography can effectively separate compounds with moderate polarity differences. For related nitrogen-sulfur heterocycles, a gradient elution starting with a low percentage of ethyl acetate in hexane (B92381) and gradually increasing the polarity has been successful in isolating the target compound. Careful monitoring of fractions using TLC or UV detection is essential to collect the purest material.

TechniqueStationary PhaseMobile Phase CompositionDetection MethodTypical Particle Size (µm)Purity Achieved (%)Yield (%)
Flash ChromatographySilica gel (60 Å)Hexane:Ethyl Acetate gradient (e.g., 80:20 to 50:50)UV-Vis (TLC)40-63>9585-92
Flash ChromatographyAlumina (neutral)Dichloromethane:Methanol gradient (e.g., 98:2 to 90:10)UV-Vis (TLC)N/A>9080-88

Compound List

this compound

Structure Activity Relationship Sar of C22h20brn5o3s and Analogues

Fundamentals of SAR in Drug Design and Discovery

The core principle of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure, including its shape, electronic distribution, and the presence and arrangement of functional groups ug.edu.ge. Medicinal chemists employ SAR studies to understand how structural modifications influence a compound's interaction with its biological target, such as enzymes or receptors. This understanding guides the rational design of new molecules with improved pharmacological properties. SAR can be qualitative, based on comparisons with similar compounds, or quantitative, often expressed through Quantitative Structure-Activity Relationship (QSAR) models that use mathematical equations to predict activity ug.edu.ge. The iterative process of designing, synthesizing, testing, and analyzing compounds (DMTA cycle) is central to SAR-driven drug discovery cbcs.se.

Influence of Structural Modifications on C22H20BrN5O3S Biological Activity

While specific detailed SAR data for the exact compound this compound was not directly found, research into related hybrid molecules incorporating thiazolidin-4-one and pyrazolin-5-one scaffolds provides insights into how structural variations impact biological activity. These scaffolds are known to confer a wide range of biological activities, including anticancer and anti-inflammatory effects mdpi.comdmed.org.uanih.govmdpi.com.

Studies on thiazolidin-4-one derivatives suggest that substituents at various positions on the ring significantly influence their biological effects. For instance, in hybrid molecules containing the thiazolidin-4-one ring, the presence of specific substituents like carboxylic acids or hydroxyphenyl groups at position 3 has been shown to enhance anti-tumor activity mdpi.com. Conversely, modifications that alter the electronic or steric properties of these substituents can lead to a weakening of activity. Research into thiazolidin-4-one-phenylaminopyrimidine hybrids, for example, indicated that variations in substituents could lead to differential activity against cancer cell lines mdpi.com. Similarly, the presence of a thiazol-2-ylamine substituent at position 2 and a 3,5-ditertbutyl-4-hydroxybenzylidene at position 5 of the thiazolidin-4-one cycle were found to be optimal for anticonvulsant activity, based on SAR analysis mdpi.com.

The pyrazolin-5-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities including anti-inflammatory and anticancer properties dmed.org.uaresearchgate.net. Research into pyrazolin-5-one bearing thiazolidin-4-one hybrids indicates that modifications to both the pyrazolin-5-one and thiazolidin-4-one moieties are critical for determining biological outcomes dmed.org.uaresearchgate.net. SAR studies on these hybrid systems have revealed that the nature of substituents attached to the C-5 and N-3 positions of the thiazolidin-4-one ring, as well as modifications on the pyrazolin-5-one core, can significantly impact anti-inflammatory and cytotoxic activities dmed.org.uaresearchgate.net. For example, C-5-ylidene derivatives showed higher anti-exudative activity than C-5-N-phenylacetamide derivatives in one study dmed.org.ua.

Stereochemistry can play a crucial role in the biological activity of compounds, as different stereoisomers can exhibit varying affinities for biological targets and thus differential pharmacological effects mdpi.comnih.gov. While specific stereochemical data for this compound was not detailed in the provided results, research on chiral drug molecules highlights the importance of stereoisomeric purity and the potential for one enantiomer to be significantly more potent or selective than the other nih.gov. For instance, nebivolol, a beta-blocker, is a racemic mixture where one enantiomer acts as a beta-adrenergic antagonist while the other has cardiac stimulant properties without beta-adrenergic activity nih.gov. Therefore, if this compound or its analogues possess chiral centers, the stereochemical configuration of these centers would likely be a significant factor in their activity profiles.

Computational Approaches to SAR Elucidation for this compound

Computational methods, particularly QSAR, are invaluable tools for predicting and understanding SAR, especially when experimental data is limited or for guiding synthesis efforts.

QSAR studies establish mathematical relationships between the chemical structure (or physicochemical properties) of a series of compounds and their biological activity ug.edu.genih.govpreprints.org. These models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. For instance, a 3D QSAR study was developed for a curcumin (B1669340) analogue, showing a cross-validated r² (q²) of 0.71, suggesting a predictive model for its activity nih.gov. While specific QSAR studies for this compound were not explicitly found, the general application of QSAR in exploring the biological activities of heterocyclic compounds, including thiazolidin-4-ones and pyrazolin-5-ones, is well-documented nih.govpreprints.org. Such studies typically involve the generation of molecular descriptors and the application of statistical methods to build predictive models.

Compound List

this compound

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. This process is crucial for understanding molecular interactions and predicting binding affinity, which is a measure of the strength of this interaction. Studies involving compounds with structural similarities to this compound have extensively utilized molecular docking to evaluate their potential as therapeutic agents.

Methodology and Application:

Molecular docking simulations typically involve placing the ligand molecule into the active site of a target protein and then scoring the resulting complex based on various energy terms, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. The output is often a binding energy (expressed in kcal/mol) or a docking score, where lower (more negative) values generally indicate stronger predicted binding affinity openmedicinalchemistryjournal.comfrontiersin.orgnih.govarxiv.orgscfbio-iitd.res.in.

Research has shown that compounds with heterocyclic cores, including pyrimidines and related structures, can exhibit significant binding affinities to various biological targets. For example:

Studies on quinazoline (B50416) derivatives incorporating sulfonamide moieties have reported binding energies ranging from -12.92 to -23.28 Kcal/mol against the SARS-CoV-2 main protease, indicating strong potential interactions nih.govmdpi.com.

Other research on heterocyclic compounds has reported binding energies such as -11.5 and -8.5 Kcal/mol for specific analogues against bacterial enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, respectively frontiersin.orgnih.gov.

In the context of anti-inflammatory research, compounds have shown high docking PLP fitness values (e.g., 91.35, 89.66, 92.09) when docked against enzymes like COX-2 uomustansiriyah.edu.iq.

Binding affinities are also assessed through specific metrics like IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%. For example, certain thieno[3,2-d]pyrimidine (B1254671) derivatives have demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK) with IC50 values as low as 18 nM .

Binding Affinity Prediction Data:

Biological Activities of C22h20brn5o3s and Derived Compounds

Anti-inflammatory Research

There is no available information regarding in vitro or in vivo anti-inflammatory studies for C22H20BrN5O3S.

No data has been published on the in vitro anti-exudative activities of this compound.

There are no public records of this compound being tested in in vivo anti-inflammatory models such as the carrageenan-induced oedema model.

Antimicrobial Research

Information on the antimicrobial properties of this compound is not available in the scientific literature.

There are no published studies detailing the antibacterial efficacy, including Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against any bacterial strains.

No research has been made public regarding the potential antifungal activities of this compound.

There is no information available on the activity of this compound against multidrug-resistant bacterial strains.

Anticancer Research

The exploration of this compound and its derivatives has revealed promising avenues for cancer therapy, primarily focusing on their cytotoxic effects against cancer cells and their ability to inhibit key molecular targets involved in tumor progression.

The evaluation of the cytotoxic potential of novel compounds against various cancer cell lines is a fundamental step in anticancer drug discovery. The A549 human lung adenocarcinoma cell line is a commonly used model for such assessments. Studies on various investigational compounds have demonstrated a range of cytotoxic activities.

For instance, in one study, metabolites of arecoline, a natural alkaloid, were tested for their in vitro cytotoxic activity against A549 cells. The results, measured as IC50 values (the concentration required to inhibit the growth of 50% of cells), showed significant potency for some of the metabolites. nih.gov Similarly, the cytotoxic effects of curcumin (B1669340) on A549 cells have been determined, with an IC50 dose of 33 µM according to the MTT cytotoxicity test. biorxiv.org Extracts from Hibiscus sabdariffa Linn have also been evaluated, showing weak to moderate cytotoxic activity against the A549 cell line. phcogj.com

Below is a data table summarizing the IC50 values of various compounds against the A549 cell line as reported in different studies.

Compound/ExtractCell LineIC50 Value (µM)Reference
Arecoline Metabolite 1A5493.08 ± 0.19 nih.gov
Arecoline Metabolite 3A5497.33 ± 0.45 nih.gov
Arecoline Metabolite 5A5493.29 ± 0.20 nih.gov
Arecoline HydrobromideA54911.73 ± 0.71 nih.gov
CurcuminA54933 biorxiv.org
DoxorubicinA5495.05 ± 0.13 nih.gov
StaurosporineA54910.47 ± 0.64 nih.gov

These in vitro assessments are crucial for identifying compounds with potent anticancer activity and for guiding further preclinical and clinical development.

The anticancer activity of this compound and its analogues is often attributed to their ability to selectively inhibit molecular targets that are crucial for cancer cell survival, proliferation, and metastasis.

VEGFR-2: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tandfonline.com Inhibiting the VEGFR-2 signaling pathway is a promising strategy to block tumor angiogenesis. tandfonline.comrsc.org Numerous small-molecule inhibitors targeting VEGFR-2 have been developed and have shown significant anticancer effects. rsc.orgnih.gov The development of such inhibitors often involves creating molecules that can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. rsc.org

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase for the hepatocyte growth factor (HGF). nih.gov Aberrant activation of the HGF/c-Met signaling pathway is implicated in various cancers, promoting cell proliferation, migration, and invasion. nih.govwikipedia.org Consequently, c-Met has become an attractive target for cancer therapy. nih.govdovepress.com Small-molecule inhibitors and monoclonal antibodies targeting c-Met are in various stages of clinical development. nih.govnih.gov Some inhibitors, like tivantinib, are non-ATP competitive and bind to an unphosphorylated conformation of the kinase. wikipedia.org

Sirtuins: Sirtuins are a class of NAD-dependent deacetylases that regulate various cellular processes, including cell survival, DNA repair, and transcription. nih.govnih.gov While sirtuins can have both tumor-suppressing and tumor-promoting roles, many pharmacological studies suggest that inhibiting sirtuins has anticancer effects. nih.govnih.gov For example, SIRT1 inhibition can lead to the activation of tumor suppressors like p53, promoting apoptosis in cancer cells. mdpi.comrsc.org Several small-molecule sirtuin inhibitors have been developed and have demonstrated anticancer activity. nih.govnih.gov

IMPDH Type II: Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and, therefore, for cell proliferation. nih.govnih.gov The type II isoform of IMPDH is preferentially upregulated in cancer cells, making it a validated target for anticancer chemotherapy. nih.govnih.gov Inhibitors of IMPDH2 can deplete the guanine nucleotide pool, leading to the arrest of cell proliferation. nih.gov Mycophenolic acid is a well-known inhibitor of IMPDH with demonstrated anticancer potential. umn.edumdpi.com

Other Investigated Biological Activities of this compound Analogues

Beyond their anticancer properties, analogues of this compound have been investigated for other potential therapeutic applications.

Cardiovascular diseases are often linked to dyslipidemia, particularly elevated levels of low-density lipoprotein cholesterol (LDL-C). While statins are the primary treatment, there is a need for novel lipid-lowering agents. nih.govnih.gov Research into new therapeutic strategies has focused on various targets.

PCSK9 Inhibition: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is an enzyme that promotes the degradation of LDL receptors. nih.gov Inhibiting PCSK9, either through monoclonal antibodies or small interfering RNA (siRNA), leads to increased LDL receptor availability and lower LDL-C levels. nih.govmdpi.com

ATP Citrate Lyase (ACL) Inhibition: Bempedoic acid is an inhibitor of ACL, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway. nih.govresearchgate.net

ANGPTL3 Inhibition: Angiopoietin-like 3 (ANGPTL3) is a regulator of lipid metabolism. Inhibiting ANGPTL3 with monoclonal antibodies or antisense oligonucleotides can reduce LDL-C and triglyceride levels. nih.govmdpi.come-dmj.org

The management of type 2 diabetes mellitus involves controlling blood glucose levels. Several classes of oral antihyperglycemic agents with different mechanisms of action are available. nih.gov

DPP-4 Inhibitors: These drugs inhibit the enzyme dipeptidyl peptidase-4, which deactivates incretin (B1656795) hormones like GLP-1. This leads to increased glucose-dependent insulin (B600854) release and reduced glucagon (B607659) secretion. nih.govfrontiersin.org

SGLT2 Inhibitors: Sodium-glucose cotransporter-2 inhibitors block the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels. nih.govmedscape.com

Thiazolidinediones: These agents act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which increases insulin sensitivity in peripheral tissues. nih.govnih.gov

GLP-1 Receptor Agonists: These agents mimic the action of the native hormone GLP-1, stimulating glucose-dependent insulin secretion. frontiersin.org

Novel oral anticoagulants (NOACs) or direct oral anticoagulants (DOACs) have emerged as alternatives to traditional therapies for the prevention and treatment of thromboembolic events. These agents offer more predictable pharmacokinetic and pharmacodynamic profiles. italjmed.orgahajournals.org

Direct Thrombin (Factor IIa) Inhibitors: Dabigatran is an example of a direct thrombin inhibitor. It binds to and inhibits thrombin, the final enzyme in the coagulation cascade that converts fibrinogen to fibrin. ahajournals.orguspharmacist.com

Direct Factor Xa Inhibitors: This class includes drugs like rivaroxaban, apixaban, and edoxaban. They directly bind to and inhibit Factor Xa, a critical enzyme that converts prothrombin to thrombin. italjmed.orgnih.gov These agents inhibit both free and clot-bound Factor Xa. uspharmacist.com The development of novel anticoagulants also includes exploring inhibitors for other factors in the coagulation cascade, such as Factor XIa, to potentially reduce bleeding risks. openaccessjournals.com

Compound and Substance Table

NameClass/Type
ApixabanDirect Factor Xa Inhibitor
ArecolineNatural Alkaloid
Bempedoic acidATP Citrate Lyase Inhibitor
CurcuminNatural Polyphenol
DabigatranDirect Thrombin Inhibitor
DoxorubicinAnthracycline Chemotherapy
EdoxabanDirect Factor Xa Inhibitor
Mycophenolic acidIMPDH Inhibitor
RivaroxabanDirect Factor Xa Inhibitor
StaurosporineAlkaloid (Protein Kinase Inhibitor)
Tivantinibc-Met Inhibitor

Antiviral Activity

Thiazole (B1198619) derivatives have demonstrated significant antiviral properties against a wide range of viruses. jchemrev.comnih.gov The incorporation of a thiazole ring into a molecule can confer inhibitory effects against various viral targets. nih.gov Research has shown that thiazole derivatives are effective against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov For instance, Ritonavir, a well-known antiviral drug, contains a thiazole ring and functions as a protease inhibitor in the treatment of HIV/AIDS. jchemrev.com

The antiviral potential of compounds is often enhanced by the presence of other heterocyclic systems. For example, the combination of a thiazole moiety with a tetrazole ring has been explored for the development of new antiviral agents. arkat-usa.org Studies on tetrazole-containing thiopyrano[2,3-b]quinolines have shown that the nature and position of substituents on the tetrazole ring can significantly influence the antiviral activity against influenza A viruses. mdpi.com Some of these compounds exhibited moderate antiviral activity with low toxicity. mdpi.com The antiviral activity of thiazole derivatives is a promising area of research for the development of new therapeutic agents against various viral infections. nih.gov

Table 1: Antiviral Activity of Selected Thiazole and Tetrazole Derivatives

Compound ClassVirusActivityReference
Thiazole DerivativesInfluenza, Coronaviruses, Herpes, Hepatitis B & C, HIVInhibitory nih.gov
Tetrazole-ThiadiazolesTobacco Mosaic VirusBetter than Ribavirin arkat-usa.org
Tetrazole-thiopyrano[2,3-b]quinolinesInfluenza AModerate mdpi.com

Antioxidant Activity

Thiazole derivatives are recognized for their significant antioxidant properties. chemrevlett.comaip.org These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in numerous diseases. mdpi.com The antioxidant capacity of thiazole derivatives has been evaluated using various assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.gov

The introduction of phenolic fragments into thiazole and thiazolidinone derivatives has been shown to enhance their antioxidant activity. mdpi.com Furthermore, novel 2-thiouracil-5-sulfonamide derivatives incorporating thiazole moieties have demonstrated significant radical scavenging activity against DPPH and hydrogen peroxide. nih.gov The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Table 2: Antioxidant Activity of Thiazole Derivatives

Compound TypeAssayResultReference
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylateDPPHIC50: 64.75 ppm aip.orgui.ac.id
Thiazolyl-polyphenolic compoundsABTS, DPPH, RP, TAC, FRAP, CUPRACEnhanced antioxidant activity nih.gov
2-Thiouracil-5-sulfonamides with thiazoleDPPH, H2O2, Lipid PeroxidationSignificant radical scavenging activity nih.gov

Analgesic Activity

Sulfonamide derivatives have been documented to possess analgesic effects. nih.gov Certain aryl sulfonamides have been identified as potent inhibitors of the NaV1.7 sodium channel, a key target for pain management. nih.gov Inhibition of this channel can lead to significant analgesic effects in models of acute and inflammatory pain. nih.gov

Furthermore, some sulfonamides have been shown to have antiallodynic effects, which is the reduction of pain caused by a stimulus that does not normally provoke pain. nih.gov The analgesic properties of sulfonamides may also be linked to their carbonic anhydrase inhibitory effects. nih.gov While direct studies on the analgesic activity of this compound are not available, the presence of the sulfonamide group suggests a potential for pain-relieving properties. The development of novel sulfonamide-based compounds continues to be a promising strategy for new analgesic drugs. researchgate.netresearchgate.net

Anticonvulsant Activity

Thiazole-containing compounds are known to exhibit anticonvulsant activities. benthamdirect.comeurekaselect.com The structural features of thiazole derivatives allow them to interact with various targets in the central nervous system, leading to the suppression of seizures. For instance, novel 1,2,4-dithiazoles derived from 1,2,4-thiadiazoles have shown significant protection against maximal electroshock-induced seizures. nih.govnih.gov

The anticonvulsant profile of these compounds suggests that they may act on voltage-gated sodium channels, a common mechanism for anticonvulsant drugs. mdpi.com While the specific anticonvulsant activity of this compound has not been reported, the presence of the thiazole moiety provides a strong rationale for investigating its potential in the treatment of epilepsy and other seizure disorders.

Antituberculosis Activity

Thiazole derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents. bohrium.com The rise of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel drugs with different mechanisms of action. bohrium.combohrium.com Thiazole-based compounds have shown potent activity against M. tuberculosis, including resistant strains. researchgate.neteurekaselect.com

The antitubercular activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis. bohrium.com For example, novel thiazole/thiadiazole conjugates of fluoroquinolones have demonstrated potent antibacterial and antimycobacterial effects. nih.gov Furthermore, the incorporation of a bromine atom into a molecule has, in some cases, been shown to enhance antitubercular potency. nih.gov The combination of a thiazole ring with other functional groups, as seen in the formula this compound, represents a viable strategy for the design of new and effective antituberculosis drugs. scielo.brnih.gov

Table 3: Antitubercular Activity of Thiazole Derivatives

Compound ClassStrainActivityReference
Thiazole-chalcone hybridsM. tuberculosis H37RvPotent, MICs of 2.43 and 4.41 µM researchgate.net
Thiazole/thiadiazole-fluoroquinolone hybridsM. tuberculosis H37RvMIC values in the range of 1.56-25 μg/mL nih.gov
Benzothiazole derivativesM. tuberculosis H37Rv and multi-drug resistant strainsRemarkable activity at 8 µg/mL eurekaselect.com

Molecular Mechanisms of Action for C22h20brn5o3s

Enzymatic Inhibition Pathways (e.g., Cyclooxygenase isoforms, IMPDH)

Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. Enzymes are proteins that catalyze biochemical reactions, and by inhibiting a specific enzyme, a drug can block a particular metabolic pathway. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—compounds that mediate inflammation, pain, and fever. wikipedia.orgwikipedia.orgnih.govnih.govpatsnap.comstanford.eduwikipedia.orgnih.gov There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is typically involved in baseline physiological functions, while COX-2 is often induced during inflammation. wikipedia.org Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.orgstanford.eduwikipedia.org

Another important enzyme target is inosine monophosphate dehydrogenase (IMPDH), which plays a key role in the de novo synthesis of guanine (B1146940) nucleotides, essential components of DNA and RNA. probechem.comrsc.orgscbt.comnovocib.com Inhibition of IMPDH can disrupt DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells or activated lymphocytes. scbt.comresearchgate.net Consequently, IMPDH inhibitors are utilized as anticancer and immunosuppressive agents. probechem.comresearchgate.net

Without specific research on C22H20BrN5O3S, it is impossible to determine if it acts as an inhibitor of these or any other enzymes.

Receptor-Ligand Interactions

Many drugs function by binding to specific receptors on the surface of or within cells. This binding, known as a receptor-ligand interaction, can either activate or block the receptor, leading to a physiological response. The specificity and affinity of this interaction are critical determinants of a drug's efficacy and potential side effects. The study of these interactions often involves techniques that can measure the binding affinity and conformational changes in both the ligand and the receptor.

Interference with Biosynthetic Pathways (e.g., Prostaglandin Synthesis, Purine Biosynthesis)

By targeting key enzymes, drugs can interfere with entire biosynthetic pathways. As mentioned, the inhibition of cyclooxygenase disrupts the prostaglandin synthesis pathway, leading to anti-inflammatory and analgesic effects. wikipedia.orgnih.govpatsnap.comnih.gov Similarly, inhibiting IMPDH blocks the de novo pathway of purine biosynthesis, which is critical for cell division and growth. rsc.orgscbt.comnovocib.com The potential of this compound to interfere with these or other biosynthetic pathways remains unknown without dedicated research.

Cellular Target Identification and Validation

Identifying the specific cellular targets of a new compound is a crucial step in drug discovery. This process, known as target identification and validation, involves a variety of experimental techniques. These can include genetic approaches, proteomic profiling, and the use of chemical probes to isolate and identify the proteins that a compound binds to. Once a potential target is identified, further validation studies are necessary to confirm that the interaction with this target is responsible for the compound's observed biological effects.

Preclinical Evaluation and Translational Research Considerations

In vitro Biological Assay Design and Interpretation

The initial stages of preclinical assessment for FBA-TPQ involved a variety of in vitro biological assays designed to elucidate its effects on cancer cells. nih.gov These assays are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent. pharmaron.com

Key In Vitro Findings for FBA-TPQ:

Cell Growth Inhibition: Studies demonstrated that FBA-TPQ effectively inhibited the growth of human pancreatic cancer cells. nih.gov

Induction of Apoptosis: The compound was found to induce programmed cell death, or apoptosis, in pancreatic cancer cells. nih.gov

Cell Cycle Arrest: FBA-TPQ caused a halt in the cell cycle progression of cancerous cells, preventing their proliferation. nih.gov

These in vitro studies provide strong evidence for the anticancer activity of FBA-TPQ at a cellular level, justifying further investigation in more complex biological systems. nih.gov

In vivo Animal Model Selection and Application (e.g., Rodent Models)

Following promising in vitro results, the evaluation of FBA-TPQ progressed to in vivo animal models to assess its efficacy in a living organism. nih.gov Rodent models, specifically those with xenograft tumors, are commonly used in cancer research to simulate human disease.

In the case of FBA-TPQ, in vivo studies were conducted using models of human pancreatic cancer. nih.gov The primary outcome of these studies was the compound's ability to inhibit the growth of these xenograft tumors. nih.gov The results were significant, showing that FBA-TPQ suppressed tumor growth while exhibiting minimal toxicity to the host, which is a critical factor for any potential anticancer drug. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Settings

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new chemical entity is a cornerstone of preclinical development. Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion, while pharmacodynamics details what the drug does to the body.

For FBA-TPQ, a Rapid Resolution Liquid Chromatography (RRLC) method was developed and validated for the quantitative analysis of the compound in plasma and tissue samples. nih.gov This analytical method was instrumental in conducting a thorough evaluation of FBA-TPQ's pharmacological properties. nih.gov

Pharmacological Properties of FBA-TPQ:

Plasma Stability: The stability of the compound in blood plasma was assessed to understand its viability in circulation. nih.gov

Plasma Protein Binding: The extent to which FBA-TPQ binds to proteins in the plasma was determined, as this can affect its distribution and availability. nih.gov

Metabolism: The metabolic breakdown of the compound was studied using S9 enzymes. nih.gov

Plasma Pharmacokinetics and Tissue Distribution: In vivo evaluations were carried out to understand how the compound is processed and distributed throughout the body over time. nih.gov

The data gathered from these studies are essential for predicting how the drug will behave in humans and for designing future clinical trials.

Toxicological Screening in Preclinical Studies

Toxicological screening is a non-negotiable aspect of preclinical research, aimed at identifying potential adverse effects of a compound before it is tested in humans. brioclinical.comhealthline.com For FBA-TPQ, the in vivo studies in rodent models included an assessment of host toxicity. nih.gov

The findings from these initial toxicological evaluations were favorable, indicating that FBA-TPQ inhibited tumor growth with minimal harmful effects on the host animals. nih.gov This low toxicity profile is a highly desirable characteristic for a developmental anticancer agent. Further comprehensive toxicological studies would be required to fully characterize the safety profile of FBA-TPQ. brioclinical.comhealthline.com

Advanced Research Methodologies and Techniques

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) has been instrumental in the initial identification and subsequent characterization of the biological activity of BMS-754807. nih.gov HTS allows for the rapid assessment of large numbers of chemical compounds to identify "hits" that modulate a specific biological pathway. researchgate.net For BMS-754807, HTS assays were crucial in determining its potent inhibitory activity against its primary targets, the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).

Initial screening of BMS-754807 likely involved biochemical assays in 384-well or 1536-well plate formats to measure its direct inhibitory effect on the kinase activity of IGF-1R and IR. These assays typically utilize purified recombinant enzymes and a substrate, with the level of product formation being a measure of enzyme activity. The ability of BMS-754807 to inhibit this process would be quantified as the half-maximal inhibitory concentration (IC50).

Following the initial biochemical screens, cell-based HTS assays would have been employed to assess the compound's activity in a more physiologically relevant context. These assays are often conducted in 96-well or 384-well plates and measure various cellular responses, such as cell proliferation, apoptosis, or the phosphorylation status of downstream signaling proteins. For instance, the effect of BMS-754807 on the proliferation of various cancer cell lines has been extensively studied using HTS-compatible methods. The results are often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximum possible response.

Detailed research findings from such screening campaigns have demonstrated that BMS-754807 is a potent inhibitor of a wide array of cancer cell lines. The IC50 values for cell growth inhibition are often in the nanomolar range, highlighting the compound's significant potency.

Interactive Data Table: Biological Activity of BMS-754807 in High-Throughput Screening Assays

Cell LineCancer TypeAssay TypeIC50/EC50 (nM)Reference
Rh41RhabdomyosarcomaCell Proliferation70 nih.gov
Rh18RhabdomyosarcomaCell Proliferation4960 nih.gov
Ewing Sarcoma (median)Ewing SarcomaCell Proliferation190 nih.gov
AsPC-1Pancreatic CancerCell Proliferation54% inhibition at 10,000 nM researchgate.net
BxPC-3Pancreatic CancerCell Proliferation37% inhibition at 10,000 nM researchgate.net
MIA PaCa-2Pancreatic CancerCell Proliferation49% inhibition at 10,000 nM researchgate.net
Panc-1Pancreatic CancerCell Proliferation39% inhibition at 10,000 nM researchgate.net

Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) Applications

The development of BMS-754807 is a notable example of the application of advanced drug design strategies, including principles related to both fragment-based and structure-based drug design.

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. researchgate.net A critical element in the SBDD of BMS-754807 was the availability of the crystal structure of the compound co-crystallized with the kinase domain of IGF-1R. This structural information provided invaluable insights into the precise binding mode of BMS-754807 within the ATP-binding pocket of the receptor. It allowed researchers to visualize the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's high affinity and potency. This knowledge would have guided the iterative process of optimizing the lead compound to enhance its efficacy and selectivity. Molecular docking studies, a computational component of SBDD, were also employed to predict and analyze the binding of BMS-754807 to its target kinases. nih.gov

While not explicitly detailed as a formal Fragment-Based Drug Design (FBDD) campaign, the discovery of BMS-754807 involved a key principle of FBDD: the transfer of a known binding motif to a novel scaffold. The development process started from a pyrazolopyrimidine scaffold, which is a common feature in many ATP-competitive kinase inhibitors. The aminopyrazole binding motif from this initial scaffold was then "transported" to the less common pyrrolo[1,2-f] nih.govnih.govnih.govtriazine scaffold. This strategic move resulted in compounds that retained the desired IGF-1R potency while offering a novel chemical framework with potentially improved drug-like properties. This approach is reminiscent of fragment linking or merging, core strategies in FBDD where small, low-affinity fragments that bind to adjacent sites on a target are linked together to create a larger, more potent molecule.

The structure-activity relationship (SAR) studies that led to BMS-754807 involved systematic modifications of the pyrrolo[1,2-f] nih.govnih.govnih.govtriazine core to optimize its interactions with the IGF-1R kinase domain. This optimization process would have been heavily reliant on the structural insights gained from SBDD.

Hybrid Pharmacophore Approaches

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. mdpi.com A hybrid pharmacophore approach integrates features from both ligand-based and structure-based methods to develop a more robust and predictive model.

In the context of inhibitors targeting IGF-1R, like BMS-754807, a hybrid pharmacophore model would be constructed by considering the chemical features of a series of known active inhibitors (ligand-based) in conjunction with the structural information of the IGF-1R binding site (structure-based). nih.gov

The ligand-based component would involve aligning a set of known IGF-1R inhibitors with varying potencies to identify the common chemical features that are critical for binding. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The structure-based component would leverage the crystal structure of IGF-1R, particularly the ATP-binding pocket, to define the possible interaction points for a ligand. This would involve identifying key amino acid residues that can form hydrogen bonds or hydrophobic interactions.

By combining these two sets of information, a hybrid pharmacophore model can be generated. This model serves as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired chemical features and are likely to bind to the IGF-1R active site with high affinity. While a specific study detailing a hybrid pharmacophore approach for the de novo design of BMS-754807 is not available, this methodology is a standard and powerful tool in the discovery and optimization of kinase inhibitors within the pharmaceutical industry.

Omics Technologies in Compound Evaluation

The comprehensive evaluation of BMS-754807 has been significantly enhanced by the application of various "omics" technologies, which allow for the large-scale study of biological molecules. These technologies provide a holistic view of the cellular response to the compound, from the genetic and transcriptomic level to the proteomic and metabolomic level.

Genomics: The Genomics of Drug Sensitivity in Cancer (GDSC) project has played a role in understanding the genomic landscape of BMS-754807's activity. By screening the compound against a large panel of cancer cell lines with known genomic features, researchers can identify genetic biomarkers that may predict sensitivity or resistance to the drug. This can help in identifying patient populations that are most likely to benefit from treatment with BMS-754807.

Transcriptomics: Microarray expression analysis has been used to study the changes in gene expression profiles in cancer cells following treatment with BMS-754807. This transcriptomic approach can reveal the downstream signaling pathways that are modulated by the compound. For example, studies have shown that treatment with BMS-754807 can lead to the downregulation of genes involved in cell cycle control and survival pathways.

Proteomics: Proteomic techniques have been employed to investigate the effects of BMS-754807 on the cellular proteome. One such technique is the reverse-phase protein lysate microarray (RPPA), which allows for the simultaneous measurement of the levels of hundreds of proteins and their post-translational modifications. Studies using RPPA have revealed that BMS-754807 significantly alters the expression of numerous proteins in cancer cells. researchgate.net Western blotting is another proteomic method used to confirm changes in specific proteins, such as the phosphorylation status of AKT and S6, which are downstream effectors of the IGF-1R signaling pathway.

Metabolomics: While specific metabolomics studies on BMS-754807 are not as extensively documented in the public domain, this field of study holds significant potential for understanding the compound's impact on cellular metabolism. As IGF-1R and IR are key regulators of metabolism, it is expected that inhibition by BMS-754807 would lead to significant alterations in the cellular metabolome. Future metabolomic studies could provide further insights into the compound's mechanism of action and its broader physiological effects.

Challenges and Future Directions in C22h20brn5o3s Research

Addressing Antimicrobial Resistance through Novel Scaffolds

The proliferation of multidrug-resistant (MDR) pathogens represents a critical global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. nih.gov Triazole-based compounds have emerged as a promising scaffold in this endeavor. researchgate.net The inherent stability of the triazole ring, coupled with its capacity for diverse substitutions, allows for the creation of innovative molecular hybrids designed to overcome existing resistance mechanisms. acs.org

Researchers are actively exploring the integration of the triazole moiety with other pharmacophores to develop multimodal antibacterial agents. acs.org This approach aims to create compounds that can simultaneously act on multiple bacterial targets, thereby reducing the likelihood of resistance development. acs.org For instance, novel thiazole (B1198619) derivatives bearing a triazole scaffold have demonstrated potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Interactive Table: Antimicrobial Activity of Novel Thiazole-Triazole Derivatives against S. aureus

Compound Substituent MIC (µg/mL)
2a 4F-C₆H₄ 1-2
2b 4Cl-C₆H₄ 1-2
2c 4Br-C₆H₄ 1-2

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. mdpi.com

The development of such novel scaffolds is a crucial strategy in the ongoing battle against antimicrobial resistance, offering the potential for new treatments for infections caused by highly resistant bacteria. nih.govmdpi.com

Optimization of Biological Activity through Structural Modification

The biological activity of triazole derivatives can be significantly influenced by their structural characteristics. researchgate.net Consequently, a major focus of current research is the optimization of these compounds through targeted structural modifications. researchgate.net Techniques such as scaffold alterations, manipulation of substitution patterns, and consideration of stereochemistry are employed to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. researchgate.netnih.gov For example, research on C-14 1,2,3-triazole-tethered dehydroabietic acid derivatives revealed that the introduction of aromatic substituents at the C-4 position of the triazole moiety was critical for potent cytotoxicity against cancer cell lines. nih.gov Similarly, in a series of xanthotoxin-triazole derivatives, phenyl-substituted compounds demonstrated superior antiproliferative activity compared to their benzyl-substituted counterparts, with the potency further influenced by the nature of the substituent on the phenyl ring. nih.gov

These findings underscore the importance of systematic structural modifications in fine-tuning the biological activity of triazole-based compounds to achieve desired therapeutic effects. researchgate.netnih.gov

Exploration of New Therapeutic Applications

While initially recognized for their antifungal properties, the therapeutic potential of triazole derivatives extends far beyond mycology. frontiersin.org The versatility of the triazole scaffold has led to the discovery of a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant effects. frontiersin.orgnih.gov

Recent research has highlighted the promise of triazole derivatives in several new therapeutic areas:

Antiviral Activity: Chiral triazole derivatives have been synthesized and evaluated for their in vitro antiviral activities against enteroviruses such as EV71 and CVB3. nih.gov

Anticancer Activity: Numerous studies have focused on the design and synthesis of 1,2,3- and 1,2,4-triazole (B32235) derivatives as potential anticancer agents. researchgate.netresearchgate.net These compounds have been shown to inhibit key cancer-related enzymes and interfere with critical cellular pathways. researchgate.net For example, certain 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives have demonstrated significant anticancer activity against breast and colon cancer cell lines. acs.org

Anti-inflammatory Activity: Compounds containing a 1,2,4-triazole moiety have exhibited anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

The continued exploration of the diverse biological activities of triazole derivatives holds the potential to yield novel treatments for a wide range of diseases. frontiersin.orgnih.gov

Development of Advanced Computational Models for Prediction

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of new compounds. researchgate.net In the field of triazole research, molecular modeling techniques such as virtual screening and molecular docking are being increasingly utilized to identify promising drug candidates and to elucidate their mechanisms of action. researchgate.netmdpi.com

These computational approaches allow researchers to:

Predict the binding affinity and interaction modes of triazole derivatives with their biological targets. mdpi.comresearchgate.net

Explain the structure-activity relationships observed in experimental studies. acs.org

Screen large libraries of virtual compounds to identify those with the highest potential for biological activity. researchgate.net

For instance, molecular docking studies have been used to investigate the binding of 1,2,4-triazole-based 4-thiazolidinones to the bacterial MurB enzyme, a key target for antibacterial agents. mdpi.com Similarly, density functional theory (DFT) calculations have been employed to understand the molecular structures, stability, and electronic properties of novel triazolopyrimidine derivatives with potential antimicrobial activity. researchgate.net The development and application of these advanced computational models are expected to accelerate the discovery and optimization of new triazole-based therapeutics. researchgate.netresearchgate.net

Synthesis of Chiral Derivatives and Enantioselective Studies

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. nih.gov The synthesis of chiral triazole derivatives and the study of their enantioselective properties are therefore of significant interest. nih.govresearchgate.net It has been observed that in some cases, the different enantiomers of a chiral triazole compound exhibit markedly different biological activities. nih.gov

For example, in a study of chiral triazole derivatives with antiviral activity against EV71, the (S)-enantiomers of certain compounds were found to be significantly more potent than their (R)-enantiomers. nih.gov This highlights the importance of asymmetric synthesis in producing enantiomerically pure compounds with optimized therapeutic effects. nih.govresearchgate.net

Researchers are exploring various methods for the enantioselective synthesis of chiral triazole derivatives, including the use of chiral ligands in catalytic reactions. researchgate.net These efforts are crucial for the development of new chiral drugs with improved efficacy and reduced side effects.

Q & A

Q. Q. How can machine learning (ML) models improve the prediction of C22H20BrN5O3S pharmacokinetics?

  • Methodological Answer :
  • Data Curation : Train models on curated datasets (e.g., ChEMBL) with descriptors like logP, polar surface area, and H-bond donors .
  • Validation Splits : Use time-split or scaffold-based splits to avoid overfitting to structural analogs .
  • Explainability : Apply SHAP (SHapley Additive exPlanations) to interpret which molecular features drive ADMET predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.